Lower Ki for β-Lactamase I Inhibition: Penilloic Acid vs. Penicilloic Acid
Phenoxymethylpenilloic acid inhibits β-lactamase I from Bacillus cereus with a Ki value lower than that of its precursor phenoxymethylpenicilloic acid. Kiener and Waley demonstrated that decarboxylation of penicilloic acids to penilloic acids yields 'somewhat lower Ki values,' establishing penilloic acids as the more potent non-β-lactam inhibitors in this class [1]. The inhibition is reversible and competitive. While boric acid remained the most potent inhibitor overall in that study, penilloic acids were the first reported β-lactamase inhibitors lacking the β-lactam ring [2].
| Evidence Dimension | Inhibitory potency (Ki) against β-lactamase I from Bacillus cereus |
|---|---|
| Target Compound Data | Penilloic acids: Ki lower than corresponding penicilloic acids (exact Ki for phenoxymethylpenilloic acid not numerically specified in the primary reference; directionality of difference established) |
| Comparator Or Baseline | Phenoxymethylpenicilloic acid (penicilloic acid of penicillin V): higher Ki (weaker inhibition) |
| Quantified Difference | Directionally lower Ki; penilloic acids are more potent inhibitors than their penicilloic acid precursors |
| Conditions | β-Lactamase I from Bacillus cereus; competitive inhibition assay; Biochem. J. 1978 |
Why This Matters
For antibiotic resistance research requiring a non-β-lactam β-lactamase inhibitor probe, phenoxymethylpenilloic acid offers higher potency than the corresponding penicilloic acid, enabling more sensitive enzyme inhibition studies.
- [1] Kiener, P.A.; Waley, S.G. Reversible inhibitors of penicillinases. Biochem. J. 1978, 169 (1), 197–204. DOI: 10.1042/bj1690197. PMID: 415738. View Source
- [2] Kiener, P.A.; Waley, S.G. Reversible inhibitors of penicillinases. Biochem. J. 1978, 169 (1), 197–204. Full text via PMC1184209. View Source
